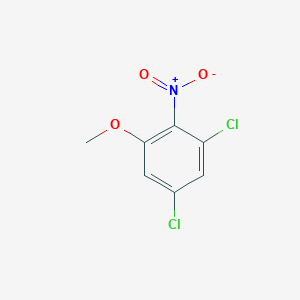![molecular formula C13H22N4O2 B2592625 Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 2375270-06-5](/img/structure/B2592625.png)
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate (TBANC) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of azides and bicyclic compounds, and it is known for its high reactivity and stability. The synthesis of TBANC has been studied extensively, and it has been shown to have several potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is not fully understood. However, it is known that Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate reacts selectively with cyclooctyne-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction leads to the formation of a stable triazole linkage between the Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate and the cyclooctyne-functionalized molecule.
Biochemical and physiological effects:
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be stable under physiological conditions, which makes it a suitable reagent for bioorthogonal labeling in living systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is its high reactivity and stability. This makes it a suitable reagent for bioorthogonal labeling in living systems. Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is also easy to synthesize, and it can be obtained in high purity and high yields. However, Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has some limitations for lab experiments. It is toxic and can be explosive, which requires careful handling and storage. Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate also has a short half-life in living systems, which limits its use for long-term studies.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate. One of the most significant directions is the development of new bioorthogonal reagents based on Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate. These reagents can be used for the selective labeling of biomolecules in living systems. Another future direction is the study of the mechanism of action of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate. Understanding the mechanism of action can lead to the development of new applications for Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate in scientific research. Finally, the study of the biochemical and physiological effects of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate can provide insights into its potential toxicity and safety for use in living systems.
Conclusion:
In conclusion, Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is a unique chemical compound that has several potential applications in scientific research. Its high reactivity and stability make it a suitable reagent for bioorthogonal labeling in living systems. However, its toxicity and potential explosive nature require careful handling and storage. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Synthesemethoden
The synthesis of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate involves the reaction of tert-butyl 9-azabicyclo[3.3.1]nonane-3-carboxylate with sodium azide. This reaction leads to the formation of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate, which is a white crystalline solid. The synthesis of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has been optimized to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has several potential applications in scientific research. One of the most significant applications of Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate is in the field of bioorthogonal chemistry. Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate can be used as a bioorthogonal reagent to label biomolecules selectively. This labeling can be used for the detection and visualization of biomolecules in living systems. Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate has also been used as a precursor for the synthesis of other bioorthogonal reagents.
Eigenschaften
IUPAC Name |
tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-10-5-4-6-11(17)8-9(7-10)15-16-14/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDWPNKGIRTOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Acetylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2592542.png)
![Methyl 2-[(3-chlorophenyl)carbamoylamino]thiophene-3-carboxylate](/img/structure/B2592543.png)
![N-butyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2592544.png)

![(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2592546.png)
![(E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2592547.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone](/img/structure/B2592549.png)
![N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2592552.png)


![3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592558.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2592559.png)

